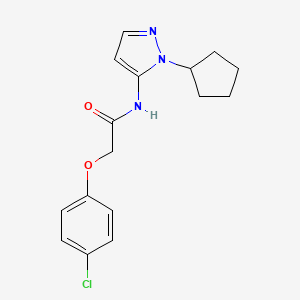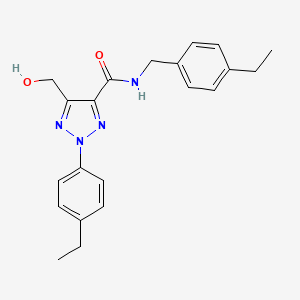![molecular formula C16H13N3O2S B11373893 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11373893.png)
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve high purity and yield of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated structure.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of saturated thiadiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Einsatz bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder Fluoreszenz.
5. Wirkmechanismus
Der Wirkmechanismus von N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Der Thiadiazolring kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren ausbilden, was zu einer Hemmung oder Modulation der Aktivität des Ziels führt. Die Methoxygruppe kann die Bindungsaffinität und Spezifität der Verbindung verbessern.
Ähnliche Verbindungen:
N-(4-Methoxyphenyl)benzamid: Teilt die Methoxyphenyl- und Benzamidgruppen, aber es fehlt der Thiadiazolring.
N-(3,5-Dibrom-4-hydroxyphenyl)benzamid: Enthält eine Benzamidstruktur mit verschiedenen Substituenten am Phenylring.
Einzigartigkeit: N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamid ist einzigartig aufgrund des Vorhandenseins des Thiadiazolrings, der ihm besondere chemische und biologische Eigenschaften verleiht. Diese Ringstruktur kann die Stabilität, Reaktivität und potenziellen Wechselwirkungen der Verbindung mit biologischen Zielstrukturen verbessern, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Wirkmechanismus
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The methoxy group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methoxyphenyl)benzamide: Shares the methoxyphenyl and benzamide moieties but lacks the thiadiazole ring.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: Contains a benzamide structure with different substituents on the phenyl ring.
Uniqueness: N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H13N3O2S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14-17-16(22-19-14)18-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19,20) |
InChI-Schlüssel |
IPUMXFYINUWWAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373811.png)
![Ethyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate](/img/structure/B11373815.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11373819.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B11373830.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11373838.png)

![2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide](/img/structure/B11373860.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B11373868.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11373870.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11373880.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide](/img/structure/B11373886.png)
![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11373902.png)
![methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11373922.png)
